Tert-butyl 4-bromo-2-ethynylbenzoate
Description
Molecular Formula: C₁₃H₁₃BrO₂
Molecular Weight: 281.15 g/mol
CAS Number: 1821838-71-4
This compound features a tert-butyl ester group at the benzoate position, a bromine substituent at the para-position (C4), and an ethynyl group (-C≡CH) at the ortho-position (C2). The ethynyl group confers unique reactivity, enabling applications in click chemistry, cross-coupling reactions, and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C13H13BrO2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
InChI Key |
RUAIACVNIXFRML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethynylbenzoic acid: The starting material, 2-ethynylbenzoic acid, is brominated at the 4-position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The resulting 4-bromo-2-ethynylbenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form tert-butyl 4-bromo-2-ethynylbenzoate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized products, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include tert-butyl 4-amino-2-ethynylbenzoate or tert-butyl 4-alkoxy-2-ethynylbenzoate.
Oxidation Reactions: Products include tert-butyl 4-bromo-2-oxo-benzoate.
Reduction Reactions: Products include tert-butyl 4-bromo-2-ethylbenzoate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 4-bromo-2-ethynylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach various biomolecules to synthetic scaffolds for research purposes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-ethynylbenzoate involves its interaction with various molecular targets, depending on the specific application. In bioconjugation reactions, the ethynyl group can form covalent bonds with biomolecules, facilitating the attachment of synthetic scaffolds. In drug development, the compound’s bromine and ethynyl groups can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Similarities
The following table compares tert-butyl 4-bromo-2-ethynylbenzoate with key analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Reactivity |
|---|---|---|---|---|---|
| tert-Butyl 4-bromo-2-ethynylbenzoate | Br (C4), -C≡CH (C2) | C₁₃H₁₃BrO₂ | 281.15 | 1821838-71-4 | Click chemistry, drug intermediates |
| tert-Butyl 4-bromo-2-fluorobenzoate | Br (C4), F (C2) | C₁₁H₁₂BrFO₂ | 273.12 | 889858-12-2 | Fluorinated drug scaffolds |
| tert-Butyl 4-bromo-2-nitrobenzoate | Br (C4), -NO₂ (C2) | C₁₁H₁₂BrNO₄ | 302.12 | 890315-72-7 | Nitro-reduction intermediates |
| tert-Butyl 2-amino-4-bromobenzoate | Br (C4), -NH₂ (C2) | C₁₁H₁₄BrNO₂ | 284.14 | 890315-73-8 | Amine-functionalized intermediates |
| Ethyl 5-bromo-2-fluorobenzoate | Br (C5), F (C2), ethyl ester | C₉H₈BrFO₂ | 247.07 | 612835-53-7 | Ester hydrolysis studies |
Structural Insights :
- Ethynyl vs. Fluorine : The ethynyl group (-C≡CH) in the parent compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), while fluorine analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) are valued for metabolic stability in medicinal chemistry .
- Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., tert-butyl 4-bromo-2-nitrobenzoate) serve as precursors for amines via reduction, whereas amino-substituted analogs are direct building blocks for amide couplings .
Physicochemical Properties
- Solubility: The ethynyl group enhances hydrophobicity compared to fluorine or amino-substituted analogs.
- Stability : Tert-butyl esters are generally stable under basic conditions but hydrolyze in strong acids. Nitro-substituted derivatives may exhibit lower thermal stability due to the electron-withdrawing nitro group .
Biological Activity
Tert-butyl 4-bromo-2-ethynylbenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C11H11BrO2
- Molecular Weight: Approximately 275.11 g/mol
- Structure: The compound features a tert-butyl group, a bromine atom, and an ethynyl group attached to a benzoate structure, which enhances its lipophilicity and metabolic stability.
The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow it to interact with several biological targets:
- Inhibition of Enzymes: The presence of halogen atoms (bromine) in its structure is known to enhance biological activity by increasing lipophilicity and metabolic stability. This characteristic may contribute to its potential as an inhibitor of specific enzymes, such as aldose reductase, which plays a crucial role in diabetic complications.
- Androgen Receptor Modulation: As an intermediate in the synthesis of enzalutamide, an androgen receptor antagonist, this compound may contribute to the inhibition of androgen activity. This action is particularly relevant in the treatment of prostate cancer .
Case Studies
- Aldose Reductase Inhibition:
- Research indicates that compounds similar to this compound have shown promise in inhibiting aldose reductase. The inhibition of this enzyme is critical for managing diabetic neuropathy and retinopathy.
- Anticancer Activity:
Interaction Studies
Interaction studies highlight the compound's potential effects on metabolic pathways:
- Cytochrome P450 Inhibition: this compound has been shown to inhibit CYP1A2, an enzyme involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs that are substrates for this enzyme.
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-bromo-2-ethynylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A two-step approach is often used:
Esterification : React 4-bromo-2-ethynylbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC/DMAP.
Halogenation : Introduce the bromine substituent via electrophilic aromatic substitution (if not pre-installed) using Br₂/FeBr₃ or NBS under controlled conditions.
- Optimization :
- Temperature : Maintain 0–5°C during bromination to minimize side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reaction efficiency.
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to the ethynyl group (δ ~2.5–3.5 ppm) and the tert-butyl moiety (δ ~1.3 ppm). The aromatic region (δ ~7.0–8.0 ppm) confirms substitution patterns.
- IR Spectroscopy : Detect ester carbonyl (C=O, ~1720 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns, particularly cleavage of the tert-butyl group (loss of 57 Da) .
Q. What are the solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DCM, THF) but poorly in water. Analogous tert-butyl esters with electron-withdrawing groups show similar behavior .
- Stability :
- Thermal : Decomposes above 150°C; store at 2–8°C.
- Light Sensitivity : Protect from UV exposure to prevent ethynyl group degradation.
- Handling : Use inert atmosphere (N₂/Ar) to avoid oxidation of the ethynyl moiety .
Advanced Research Questions
Q. How do electronic effects from the bromo and ethynyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The bromo and ethynyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack.
- Palladium-Catalyzed Couplings :
- Suzuki-Miyaura : Use Pd(PPh₃)₄ with aryl boronic acids; optimize base (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency at the brominated position.
- Sonogashira : Leverage the ethynyl group for alkyne-alkyne couplings; test CuI co-catalysis to suppress homocoupling .
Q. What strategies resolve contradictions in reported yields when using this compound in heterocyclic synthesis?
- Methodological Answer :
- Systematic Variation :
| Variable | Test Range |
|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, NiCl₂ |
| Solvent | DMF, DMSO, Toluene |
| Temperature | 80°C, 100°C, 120°C |
- Data Analysis : Use ANOVA to identify statistically significant factors.
- Mechanistic Probes : Conduct kinetic studies (e.g., in-situ IR) to detect intermediates and rate-limiting steps .
Q. Can computational methods predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?
- Methodological Answer :
- DFT Calculations :
Model transition states for NAS at bromo (C4) vs. ethynyl-adjacent (C2) positions.
Calculate activation energies (ΔG‡) using B3LYP/6-311+G(d,p).
- Outcome : Ethynyl groups direct nucleophiles to the para position (C4) due to resonance stabilization of the Meisenheimer complex .
Q. How does this compound compare to structurally similar compounds in drug discovery applications?
- Methodological Answer :
- Structural Analogues :
| Compound | Key Features |
|---|---|
| tert-butyl 4-bromo-2-fluorobenzoate | Fluorine enhances metabolic stability but reduces reactivity |
| tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | Phenoxy group increases lipophilicity |
- Biological Screening : Use SPR (Surface Plasmon Resonance) to compare binding affinities toward target enzymes (e.g., kinases) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in click chemistry?
- Methodological Answer :
- Possible Causes :
- Impurity Profiles : Variations in starting material purity (e.g., residual Pd in cross-coupling reactions).
- Solvent Effects : Polar solvents (DMSO) may stabilize intermediates differently than non-polar solvents (toluene).
- Resolution :
- Quality Control : Validate compound purity via HPLC (>98%).
- Standardized Protocols : Adopt uniform reaction conditions (e.g., CuSO₄/Na ascorbate for azide-alkyne cycloadditions) .
Experimental Design
Design a protocol to investigate the photostability of this compound under UV irradiation.
- Methodological Answer :
Q. Setup :
- Irradiate samples (1 mM in DCM) with UV light (λ = 254 nm) for 0–60 min.
- Control group: Shielded from UV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
